1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]butan-1-ol
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Overview
Description
1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]BUTAN-1-OL is a complex organic compound that features a benzodiazole ring substituted with a prop-2-yn-1-yl group and a butan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]BUTAN-1-OL typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclocondensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzodiazole ring with propargyl bromide in the presence of a base such as sodium hydroxide.
Attachment of the Butan-1-ol Moiety: The final step involves the reaction of the intermediate compound with butan-1-ol under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]BUTAN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]BUTAN-1-OL has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]BUTAN-1-OL involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yl group can participate in click chemistry reactions, enabling the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propargyl Alcohol: An organic compound with a similar alkyne functional group.
Benzodiazole Derivatives: Compounds with a benzodiazole ring structure.
Butan-1-ol: A simple alcohol with a four-carbon chain.
Uniqueness
1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]BUTAN-1-OL is unique due to its combination of a benzodiazole ring, a prop-2-yn-1-yl group, and a butan-1-ol moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(1-prop-2-ynylbenzimidazol-2-yl)butan-1-ol |
InChI |
InChI=1S/C14H16N2O/c1-3-7-13(17)14-15-11-8-5-6-9-12(11)16(14)10-4-2/h2,5-6,8-9,13,17H,3,7,10H2,1H3 |
InChI Key |
XLTADYKAIMTXQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CC#C)O |
Origin of Product |
United States |
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